

Application Notes: Intraperitoneal Administration of (-)-DHMEQ for Tumor Growth Inhibition

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Compound of Interest

Compound Name: (-)-DHMEQ

Cat. No.: B3182211

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Introduction

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Discovered through molecular design based on the natural product epoxyquinomicin, (-)-DHMEQ has demonstrated significant anti-tumor and anti-inflammatory activities in numerous preclinical models.[1][3] It has shown efficacy in suppressing challenging cancer models, including hormone-insensitive breast and prostate cancers, cholangiocarcinoma, and multiple myeloma, with no significant toxicity reported in animal experiments.[1][3]

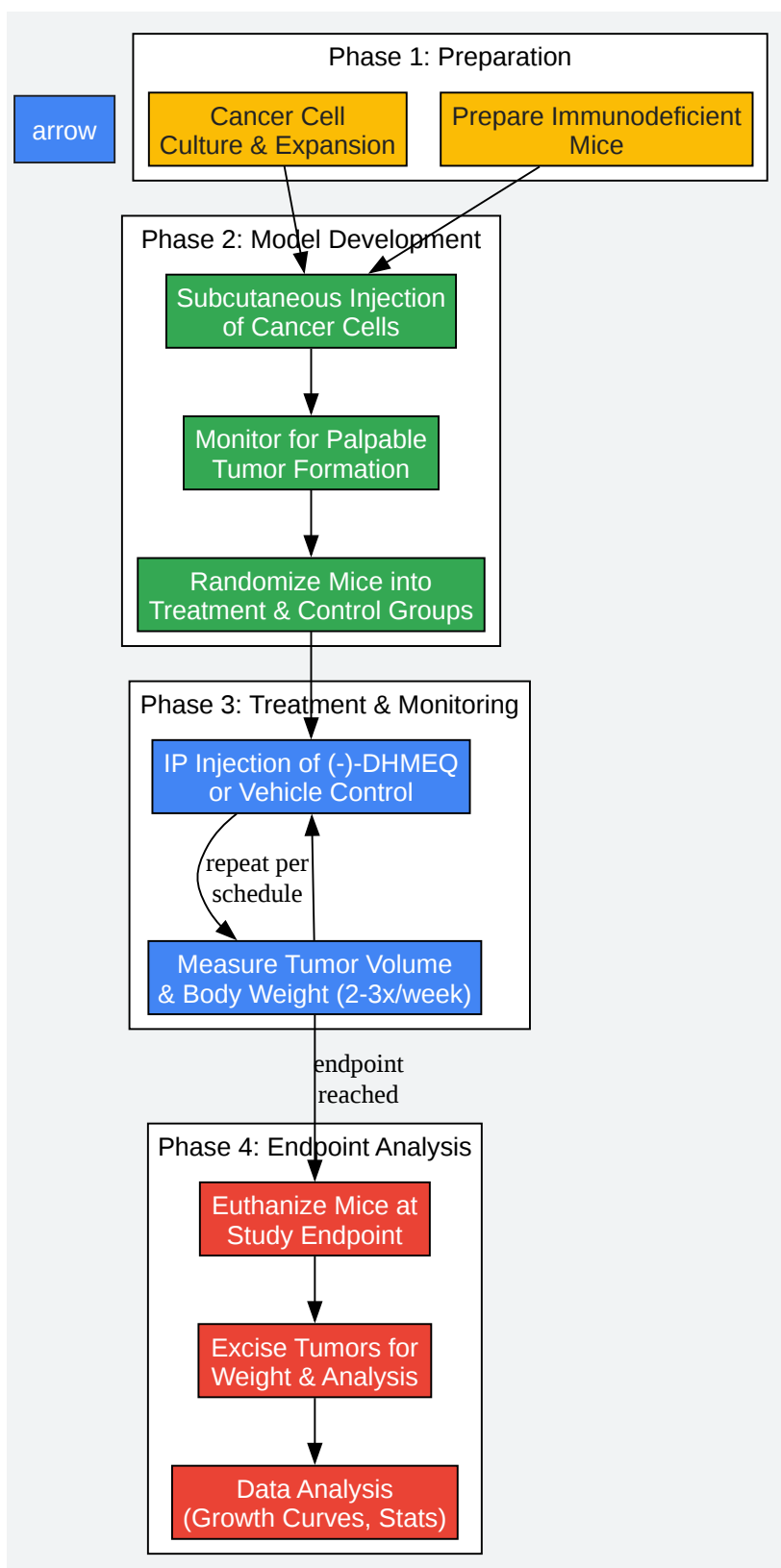
Intraperitoneal (IP) administration is the most common and effective route for delivering DHMEQ in animal studies.[1][3] Interestingly, IP injection does not lead to a significant increase in the systemic blood concentration of DHMEQ due to its instability in blood.[1][3] The therapeutic effect is believed to stem from the drug's action on inflammatory cells within the peritoneal cavity, which in turn alters the tumor microenvironment and inhibits cancer progression.[1][4] This localized mechanism contributes to its high efficacy and excellent safety profile.[1]

These notes provide a comprehensive overview and detailed protocols for utilizing (-)-DHMEQ via intraperitoneal injection to inhibit tumor growth in preclinical research settings.

Mechanism of Action: NF-κB Inhibition

The primary mechanism of **(-)-DHMEQ** involves the direct inhibition of the NF- κ B signaling pathway. NF- κ B is a transcription factor that plays a critical role in promoting the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, NF- κ B is constitutively active, contributing to tumor growth and drug resistance.^[5]

(-)-DHMEQ acts by covalently binding to specific cysteine residues on NF- κ B component proteins, such as p65 (RelA).^{[1][6][7]} This binding directly inhibits the DNA-binding activity of NF- κ B.^{[1][6]} As a secondary effect, this can also lead to the inhibition of NF- κ B's nuclear translocation.^{[1][2][6]} By inactivating NF- κ B, **(-)-DHMEQ** can suppress the expression of anti-apoptotic proteins (e.g., Bcl-xL, XIAP), leading to increased apoptosis in cancer cells and reduced tumor growth.^{[5][8]}



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